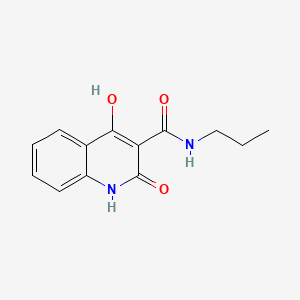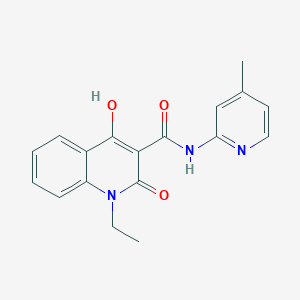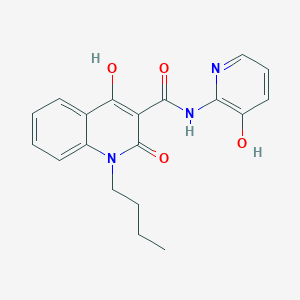
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-pyridinylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(3-pyridinylmethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as quinolinone and has been studied extensively for its various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of quinolinone is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting various enzymes and proteins, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). Additionally, quinolinone has been shown to modulate the activity of various neurotransmitters in the brain, including dopamine and serotonin.
Biochemical and Physiological Effects:
Quinolinone has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, quinolinone has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, quinolinone has been shown to exhibit anti-microbial effects by inhibiting the growth and proliferation of various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
Quinolinone has several advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied for its various therapeutic properties. Additionally, quinolinone is stable under various environmental conditions, making it suitable for use in various experimental settings. However, quinolinone also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on quinolinone. One potential area of study is its potential use in treating neurological disorders, such as Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications. Furthermore, research on the potential side effects and toxicity of quinolinone is also needed to fully evaluate its safety for use in clinical settings.
Méthodes De Synthèse
Quinolinone can be synthesized through various methods, including the reaction of 2-hydroxyacetophenone with an aldehyde in the presence of ammonium acetate and acetic acid. Another common method involves the reaction of 2-aminobenzophenone with an aldehyde in the presence of sodium acetate and acetic acid.
Applications De Recherche Scientifique
Quinolinone has been extensively studied for its potential therapeutic applications in various scientific research fields. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, quinolinone has been studied for its potential use in treating neurological disorders, such as Alzheimer's disease.
Propriétés
IUPAC Name |
2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-15(19-10-11-4-3-7-18-9-11)8-13-16(22)12-5-1-2-6-14(12)20-17(13)23/h1-7,9H,8,10H2,(H,19,21)(H2,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBIZOPWPYZMGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)CC(=O)NCC3=CN=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N-(pyridin-3-ylmethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



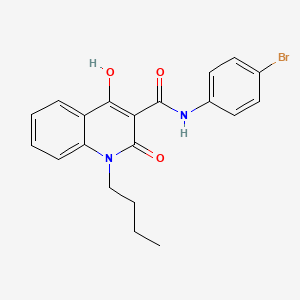
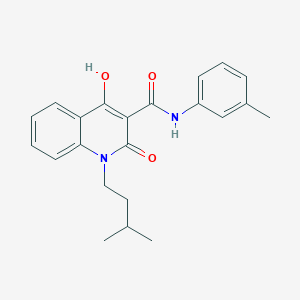



![4-hydroxy-7-(4-pyridinyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5913473.png)

